2,2-Dibromoacetamide 2,2-Dibromoacetamide
Brand Name: Vulcanchem
CAS No.: 598-70-9
VCID: VC3891504
InChI: InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
SMILES: C(C(=O)N)(Br)Br
Molecular Formula: C2H3Br2NO
Molecular Weight: 216.86 g/mol

2,2-Dibromoacetamide

CAS No.: 598-70-9

Cat. No.: VC3891504

Molecular Formula: C2H3Br2NO

Molecular Weight: 216.86 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibromoacetamide - 598-70-9

Specification

CAS No. 598-70-9
Molecular Formula C2H3Br2NO
Molecular Weight 216.86 g/mol
IUPAC Name 2,2-dibromoacetamide
Standard InChI InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Standard InChI Key YUIKPESWSMJSMP-UHFFFAOYSA-N
SMILES C(C(=O)N)(Br)Br
Canonical SMILES C(C(=O)N)(Br)Br

Introduction

Chemical Identity and Structural Characteristics

2,2-Dibromoacetamide belongs to the haloacetamide (HAM) family, characterized by a central acetamide backbone substituted with two bromine atoms at the α-carbon position. Its IUPAC name is 2,2-dibromoacetamide, and it is alternatively referred to as dibromoacetamide . Key identifiers include:

PropertyValueSource
Molecular FormulaC₂H₃Br₂NO
Molecular Weight216.86 g/mol
CAS Number598-70-9
Topological Polar Surface Area43.1 Ų
UNII Identifier2196J847P9

The compound’s structure (Figure 1) features a planar acetamide group, with bromine atoms inducing significant electronegativity and influencing reactivity.

Physical and Chemical Properties

2,2-Dibromoacetamide exhibits distinct physicochemical traits that influence its environmental persistence and analytical detection:

PropertyValueMethod/Source
Melting PointNot reportedEstimated >100°C
Solubility in WaterModerate (~160 g/L at 25°C)Analogous to
pKa~14.8 (predicted)Computational
Stability in Chlorinated WaterHigh (t₁/₂ > 1 week)Experimental

The compound’s stability is attributed to its low pKa, which promotes deprotonation to a resonance-stabilized anion under neutral pH .

Environmental Occurrence and Disinfection Byproduct Formation

Detection in Drinking Water

Recent surveys have identified 2,2-dibromoacetamide and its N-chloro derivatives (N-Cl-DBAM) in tap water samples (Table 1) :

LocationConcentration (μg/L)Chlorine Residual (mg/L)pH
Sample A0.81.27.5
Sample B1.20.97.8
Sample C0.51.57.2

N-Cl-DBAM forms via chlorination of 2,2-dibromoacetamide or direct reaction of hypochlorite with dibromoacetonitrile .

Degradation Pathways

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 5), N-Cl-DBAM decomposes to dibromoacetic acid (DBAA):

    Br₂CHCONHCl → Br₂CHCOOH + NH₂Cl\text{Br₂CHCONHCl → Br₂CHCOOH + NH₂Cl}
  • Photolysis: UV exposure cleaves C-Br bonds, yielding acetamide and bromide ions.

Toxicological and Regulatory Considerations

Parameter2-BromoacetamideInferred for 2,2-Dibromoacetamide
Oral LD₅₀ (Rat)25 mg/kgLikely lower (higher halogenation)
Skin IrritationSevereSevere
GHS ClassificationT (Toxic), C (Corrosive)T+, C

Regulatory Status

  • EPA Contaminant Candidate List (CCL): Haloacetamides are under review for inclusion due to carcinogenic potential.

  • EU Drinking Water Directive: No specific limits, but total DBPs regulated at <100 μg/L.

Analytical Detection Methods

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting 2,2-dibromoacetamide in water . Key parameters:

  • Column: C18 reverse-phase (2.1 × 100 mm, 1.7 μm)

  • Mobile Phase: Gradient of methanol/0.1% formic acid

  • Detection: Negative electrospray ionization (ESI⁻), m/z 214.8 → 79.9

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways and chronic exposure effects.

  • Advanced Oxidation Processes (AOPs): Evaluate UV/H₂O₂ for degrading 2,2-dibromoacetamide in water.

  • Global Occurrence Surveys: Expand monitoring to regions with high bromide levels in source waters.

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